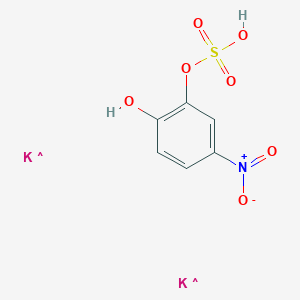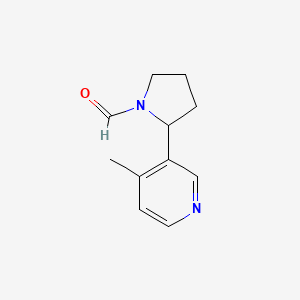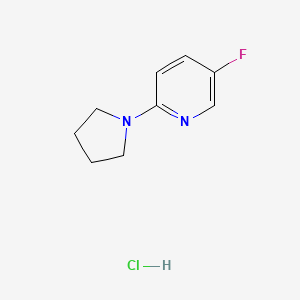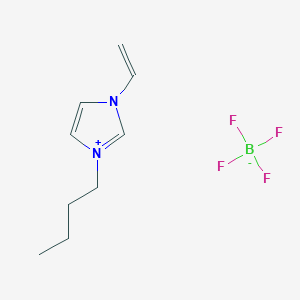
1-Ethenoxybutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylene Glycol Monovinyl Ether, also known as 4-Vinyloxybutanol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow liquid that is often stabilized with potassium hydroxide (KOH) to prevent polymerization. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylene Glycol Monovinyl Ether can be synthesized through the reaction of 1,4-butanediol with acetylene in the presence of a base such as sodium hydroxide (NaOH) and cesium fluoride (CsF). The reaction is typically carried out in a high-pressure reactor at temperatures around 136-138°C for about 3 hours . The reaction mixture is then cooled, and the product is purified through distillation.
Industrial Production Methods
Industrial production of Tetramethylene Glycol Monovinyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The compound is often stabilized with KOH to prevent unwanted polymerization during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylene Glycol Monovinyl Ether undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of acids or heat to form polyvinyl ethers.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Polymerization: Catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles can be used.
Major Products Formed
Polymerization: Polyvinyl ethers.
Oxidation: Butyraldehyde or butyric acid.
Substitution: Halogenated butanol derivatives.
Applications De Recherche Scientifique
Tetramethylene Glycol Monovinyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of bio-compatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and coatings due to its biocompatibility.
Industry: Applied in the production of adhesives, coatings, and sealants
Mécanisme D'action
The mechanism of action of Tetramethylene Glycol Monovinyl Ether involves its ability to undergo polymerization and form cross-linked networks. The vinyl group reacts with various initiators to form long polymer chains, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it useful in creating flexible and durable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene Glycol Monovinyl Ether: Similar in structure but with an additional ethylene glycol unit.
1,4-Butanediol Divinyl Ether: Contains two vinyl ether groups, making it more reactive.
Ethylene Glycol Monovinyl Ether: Shorter chain length, leading to different physical properties.
Uniqueness
Tetramethylene Glycol Monovinyl Ether is unique due to its balance of reactivity and stability. The presence of both a hydroxyl group and a vinyl group allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
Clé InChI |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
SMILES canonique |
C=COC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)



![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)

